KN-92 hydrochloride
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Overview
Description
KN-92 (hydrochloride) is an inactive derivative of KN-93, which is a selective inhibitor of calcium/calmodulin-dependent kinase type II (CaMKII). KN-92 (hydrochloride) does not possess CaMKII inhibitory activity and is primarily used as a control compound in studies designed to elucidate the antagonist activities of KN-93 .
Scientific Research Applications
KN-92 (hydrochloride) is widely used in scientific research due to its role as an inactive control compound for KN-93. Its applications include:
Chemistry: KN-92 (hydrochloride) is used to study the effects of CaMKII inhibition by comparing its activity with that of KN-93.
Biology: It is used in cell culture studies to investigate the role of CaMKII in various cellular processes.
Medicine: KN-92 (hydrochloride) is used in preclinical studies to understand the potential therapeutic effects of CaMKII inhibitors in diseases such as heart failure and arrhythmias.
Industry: It is used in the development of new CaMKII inhibitors and other related compounds
Mechanism of Action
Target of Action
KN-92 hydrochloride is an inactive derivative of KN-93 . The primary target of KN-93, the active form of this compound, is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a multifunctional enzyme that plays a crucial role in cellular signaling pathways .
Mode of Action
This compound is intended to be used as a control compound in studies designed to elucidate the antagonist activities of KN-93 . In contrast, KN-93, the active form, potently suppresses CaMKII activity .
Biochemical Pathways
Its active form, kn-93, influences the camkii pathways . CaMKII is involved in various cellular processes, including cell cycle regulation and signal transduction .
Pharmacokinetics
It is known that it is soluble in dmso . The solubility of a compound can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
In contrast, KN-93 inhibits cell growth . The analysis of cell cycle regulator expression reveals that KN-93 rather than KN-92 reduced the expression of p53 and p21 .
Safety and Hazards
No special precautions are necessary if used correctly . Avoid breathing dust/fume/gas/mist/vapours/spray . Avoid prolonged or repeated exposure . Keep away from sources of ignition . Take precautionary measures against static discharge . Ensure adequate ventilation . Provide accessible safety shower and eye wash station .
Biochemical Analysis
Biochemical Properties
KN-92 hydrochloride does not possess CaM kinase inhibitory activity . It does not interact with enzymes, proteins, or other biomolecules in the same way as KN-93 does .
Cellular Effects
This compound does not have the same cellular effects as KN-93 . For instance, KN-93 inhibits LX-2 cell growth, whereas this compound is ineffective in blocking cell growth .
Molecular Mechanism
The molecular mechanism of this compound is primarily characterized by its lack of CaM kinase inhibitory activity . Unlike KN-93, it does not bind to biomolecules, inhibit or activate enzymes, or change gene expression .
Temporal Effects in Laboratory Settings
It is known that it does not exhibit the same long-term effects on cellular function as KN-93 .
Dosage Effects in Animal Models
It is known that it does not exhibit the same effects as KN-93 .
Preparation Methods
The synthesis of KN-92 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of KN-92.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, sulfonation, and chlorination.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid
Industrial production methods for KN-92 (hydrochloride) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
KN-92 (hydrochloride) is relatively stable and does not undergo significant chemical reactions under normal conditions. it can participate in the following types of reactions:
Oxidation: KN-92 (hydrochloride) can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced derivatives.
Substitution: KN-92 (hydrochloride) can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
KN-92 (hydrochloride) is compared with other similar compounds, such as KN-93, which is an active CaMKII inhibitor. The key differences include:
KN-93: A selective and competitive inhibitor of CaMKII, capable of penetrating cells and inhibiting CaMKII activity.
KN-92 (hydrochloride): An inactive derivative of KN-93, used as a control compound to study the specific effects of KN-93
Other similar compounds include:
KN-93 phosphate: Another derivative of KN-93 with similar inhibitory activity.
KN-92 phosphate: An inactive derivative similar to KN-92 (hydrochloride) but in phosphate form
KN-92 (hydrochloride) is unique in its role as an inactive control compound, allowing researchers to specifically attribute observed effects to the activity of KN-93.
Properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S.ClH/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23;/h3-16,26H,17-18H2,1-2H3;1H/b6-5+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDNWBMPAAXAHM-IPZCTEOASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.